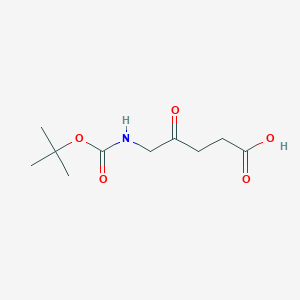
5-((tert-Butoxycarbonyl)amino)-4-oxopentanoic acid
Descripción general
Descripción
5-((tert-Butoxycarbonyl)amino)-4-oxopentanoic acid, also known as 5-((t-Butoxycarbonyl)amino)-4-oxopentanoic acid, is an organic compound that is used in various fields of chemistry, including organic synthesis, analytical chemistry, and biochemistry. It is a versatile reagent that is used in the synthesis of a variety of compounds, including peptides, peptidomimetics, and peptidomimetic drugs. It has also been used in the synthesis of biologically active compounds, such as hormones and neurotransmitters.
Aplicaciones Científicas De Investigación
Photodynamic Diagnosis and Therapy
N-Boc-5-aminolevulinic acid is used in photodynamic diagnosis (PDD) and therapy (PDT) for various cancers. When excited with visible blue light, it emits red fluorescence, aiding in the detection and treatment of brain, gastric, bladder, skin, lung, and breast cancers .
Biosynthesis of Tetrapyrrole Compounds
This compound serves as a precursor for the biosynthesis of tetrapyrrole compounds such as heme, porphyrin, chlorophyll, and vitamin B12. These are essential components in biological systems for processes like oxygen transport and photosynthesis .
Metabolic Engineering
Metabolic engineering strategies utilize N-Boc-5-aminolevulinic acid to establish sustainable biosynthesis routes for 5-ALA. This includes engineering key enzymes and redistributing central carbon fluxes toward precursors .
Agriculture Applications
In agroforestry, N-Boc-5-aminolevulinic acid is applied to enhance plant growth, stress resistance, and yield. It’s involved in various physiological processes that benefit plant development .
Mecanismo De Acción
Target of Action
The primary target of N-Boc-5-aminolevulinic acid is the heme synthesis pathway in cells . This compound is a derivative of 5-aminolevulinic acid (5-ALA), which is a key precursor in the biosynthesis of heme, a vital component of hemoglobin, cytochromes and other hemoproteins .
Mode of Action
N-Boc-5-aminolevulinic acid acts as a prodrug . After administration, it is metabolized and deprotected under physiological conditions to release 5-ALA . The released 5-ALA is then utilized by the heme biosynthesis pathway within the cell . The conversion of 5-ALA to protoporphyrin IX (PpIX), an intermediate in heme synthesis, is believed to be the key step influenced by this compound .
Biochemical Pathways
The biochemical pathway primarily affected by N-Boc-5-aminolevulinic acid is the heme synthesis pathway . Within this pathway, 5-ALA is converted into porphobilinogen (PBG) by the enzyme ALA dehydratase (ALAD) . Two molecules of PBG are then condensed to form porphyrins, which are subsequently converted into heme . By increasing the availability of 5-ALA, N-Boc-5-aminolevulinic acid effectively enhances the production of heme and other tetrapyrroles .
Pharmacokinetics
It is known that the compound is metabolized to release 5-ala, which is then incorporated into the heme synthesis pathway
Result of Action
The primary result of N-Boc-5-aminolevulinic acid’s action is an increase in the production of heme and other tetrapyrroles within the cell . This can have various effects at the molecular and cellular levels, depending on the specific context. For example, in the context of photodynamic therapy, the accumulation of PpIX can lead to cell death when exposed to light .
Action Environment
The action, efficacy, and stability of N-Boc-5-aminolevulinic acid can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the rate of deprotection and release of 5-ALA . Additionally, the presence of other substances, such as certain ions or enzymes, may also influence the compound’s action
Propiedades
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO5/c1-10(2,3)16-9(15)11-6-7(12)4-5-8(13)14/h4-6H2,1-3H3,(H,11,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKLUNXGTJHDHIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50591998 | |
| Record name | 5-[(tert-Butoxycarbonyl)amino]-4-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50591998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
72072-06-1 | |
| Record name | 5-[(tert-Butoxycarbonyl)amino]-4-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50591998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



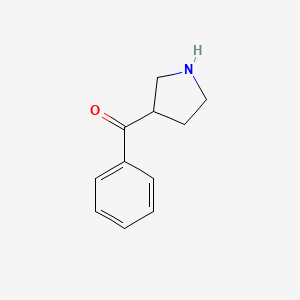
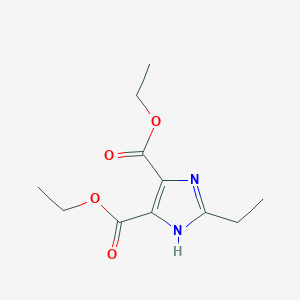
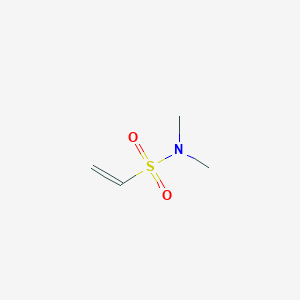
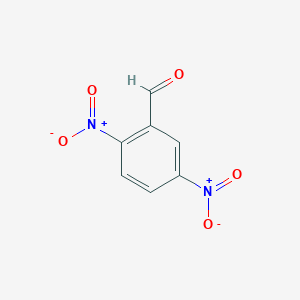

![5-[(3-Methylpiperidin-1-yl)methyl]-2-furoic acid](/img/structure/B1319945.png)






![6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine](/img/structure/B1319970.png)
![N-(4-Aminophenyl)-2-[2-(tert-butyl)phenoxy]-acetamide](/img/structure/B1319972.png)